Meloside A

Übersicht

Beschreibung

Es handelt sich um ein Flavonoidglykosid mit antioxidativen Eigenschaften, das als schützend gegen übermäßige UV-B-Strahlung und resistent gegen Krankheitserreger beschrieben wurde .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Meloside A kann durch Glykosylierung von Isovitexin synthetisiert werden. Die Reaktion beinhaltet die Verwendung eines Glykosyldonors, wie z. B. eines Glucosylbromids, und eines Glykosylazeptors, Isovitexin, in Gegenwart eines Katalysators wie Silbercarbonat. Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Extraktion aus Gerste. Die Gerste wird zuerst einer Reihe von Extraktionsprozessen mit Lösungsmitteln wie Methanol oder Ethanol unterzogen. Der Extrakt wird dann mit chromatographischen Verfahren gereinigt, um this compound zu isolieren .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Meloside A can be synthesized through the glycosylation of isovitexin. The reaction involves the use of a glycosyl donor, such as a glucosyl bromide, and a glycosyl acceptor, isovitexin, in the presence of a catalyst like silver carbonate. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound involves the extraction from barley. The barley is first subjected to a series of extraction processes using solvents like methanol or ethanol. The extract is then purified using chromatographic techniques to isolate this compound .

Analyse Chemischer Reaktionen

Reaktionstypen

Meloside A unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Chinone zu bilden.

Reduktion: Es kann reduziert werden, um Dihydroderivate zu bilden.

Substitution: Es kann Substitutionsreaktionen eingehen, bei denen die Hydroxylgruppen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid verwendet.

Substitution: Reagenzien wie Acylchloride oder Alkylhalogenide werden für Substitutionsreaktionen verwendet.

Hauptprodukte

Oxidation: Chinone

Reduktion: Dihydroderivate

Substitution: Acylierte oder alkylierte Derivate

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Standard für die Analyse von Flavonoiden in Pflanzenextrakten verwendet.

Biologie: Untersucht auf seine Rolle in den Abwehrmechanismen von Pflanzen gegen UV-B-Strahlung und Krankheitserreger.

Medizin: Untersucht auf seine antioxidativen Eigenschaften und potenziellen therapeutischen Wirkungen bei oxidationsbedingten Krankheiten.

Industrie: Wird zur Entwicklung natürlicher antioxidativer Formulierungen für Lebensmittel und Kosmetikprodukte verwendet

Wirkmechanismus

This compound entfaltet seine Wirkungen in erster Linie durch seine antioxidative Aktivität. Es fängt freie Radikale und reaktive Sauerstoffspezies ab und schützt so Zellen vor oxidativen Schäden. Zu den molekularen Zielen gehören verschiedene Enzyme, die an der oxidativen Stressantwort beteiligt sind, wie z. B. Superoxiddismutase und Katalase .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Meloside A exhibits several pharmacological properties, primarily attributed to its antioxidant and anti-inflammatory activities. These properties make it a candidate for therapeutic applications in various health conditions.

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage linked to chronic diseases such as cancer and cardiovascular disorders .

Anti-Inflammatory Effects

In animal models, this compound has shown promise in reducing inflammation. For instance, studies involving the administration of this compound in inflammatory models have reported decreased levels of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Cosmetic Applications

The cosmetic industry has increasingly incorporated natural compounds like this compound due to their beneficial effects on skin health.

Skin Barrier Function

Recent studies have highlighted this compound's role in enhancing skin barrier function and hydration. In a controlled study with human skin cells, this compound treatment resulted in significant upregulation of proteins associated with skin hydration and barrier integrity, such as aquaporin 3 (AQP3) and CD44 .

Food Science Applications

This compound's presence in edible plants positions it as a valuable ingredient in food products.

Nutraceutical Potential

As a natural antioxidant, this compound can be utilized in functional foods aimed at improving health outcomes. Its incorporation into dietary supplements may enhance their efficacy by providing additional antioxidant benefits .

Case Studies

The following table summarizes notable case studies involving this compound:

Wirkmechanismus

Meloside A exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include various enzymes involved in the oxidative stress response, such as superoxide dismutase and catalase .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Isovitexin: Die Aglykonform von Meloside A, der die Glucosidgruppe fehlt.

Vitexin: Ein ähnliches Flavonoidglykosid mit einer anderen Zuckergruppe.

Orientin: Ein weiteres Flavonoidglykosid mit ähnlichen antioxidativen Eigenschaften.

Einzigartigkeit

This compound ist einzigartig aufgrund seines spezifischen Glykosylierungsmusters, das seine Löslichkeit und Bioverfügbarkeit im Vergleich zu seiner Aglykonform, Isovitexin, erhöht. Diese Glykosylierung trägt auch zu seiner verstärkten antioxidativen Aktivität und seinen schützenden Wirkungen gegen UV-B-Strahlung bei .

Eigenschaften

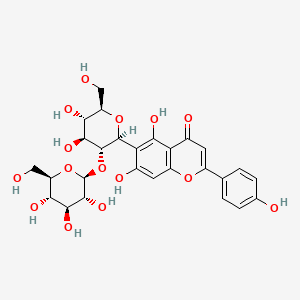

IUPAC Name |

6-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c28-7-15-20(34)23(37)26(42-27-24(38)22(36)19(33)16(8-29)41-27)25(40-15)18-12(32)6-14-17(21(18)35)11(31)5-13(39-14)9-1-3-10(30)4-2-9/h1-6,15-16,19-20,22-30,32-38H,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTTXGQDIROLTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60767-80-8 | |

| Record name | Isovitexin 2''-O-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029484 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions Meloside A exhibits antioxidant activity. Could you elaborate on the significance of this finding within the context of the study?

A1: The study investigated the phytochemical profile of Silene repens and the impact of various treatments on its bioactive compound production. [] The identification of this compound, alongside other glycosylflavones and ecdysteroids, contributes to a better understanding of the plant's chemical makeup. [] Furthermore, the discovery of this compound's antioxidant activity, comparable to the more abundant Sileneside E and Schaftoside, suggests its potential value as a natural antioxidant. [] This is particularly relevant as the search for natural antioxidants for potential applications in food preservation, cosmetics, and medicine is an active area of research.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.